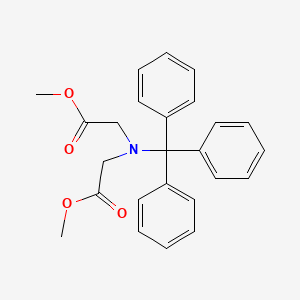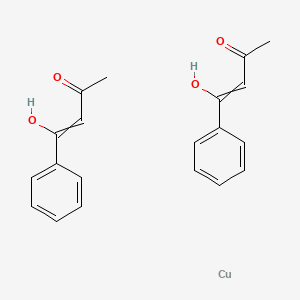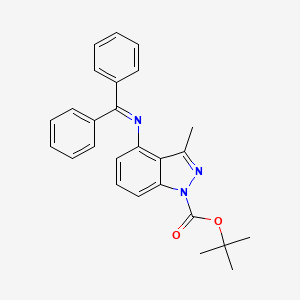
Heptaacetyl-D-lactoside Chlordiazepoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptaacetyl-D-lactoside Chlordiazepoxide is an intermediate compound used in the synthesis of Delactose Chlordiazepoxide, an impurity of Chlordiazepoxide. Chlordiazepoxide is a controlled substance known for its anxiolytic properties and is a prototype of benzodiazepine anxiolytics.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptaacetyl-D-lactoside Chlordiazepoxide is synthesized through the acetylation of D-lactose. The process involves exhaustive acetylation using acetic anhydride in the presence of a catalyst such as perchloric acid (HClO4). The reaction conditions typically include maintaining a controlled temperature and ensuring complete acetylation of the hydroxyl groups .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: Heptaacetyl-D-lactoside Chlordiazepoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents like sodium methoxide or ammonia can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Heptaacetyl-D-lactoside Chlordiazepoxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research focuses on its role as an impurity in Chlordiazepoxide and its effects on the pharmacokinetics and pharmacodynamics of the drug.
Industry: It is used in the development of new pharmaceuticals and as a building block in chemical synthesis.
Mechanism of Action
The mechanism of action of Heptaacetyl-D-lactoside Chlordiazepoxide is related to its role as an intermediate in the synthesis of Chlordiazepoxide. Chlordiazepoxide binds to benzodiazepine binding sites on GABA(A) receptor complexes in the central nervous system. This binding increases the affinity of GABA for its receptor, enhancing the inhibitory effects of GABA and leading to anxiolytic, sedative, and anticonvulsant effects .
Comparison with Similar Compounds
Chlordiazepoxide: The parent compound with anxiolytic properties.
Delactose Chlordiazepoxide: An impurity formed during the synthesis of Chlordiazepoxide.
Other Benzodiazepines: Compounds like Diazepam and Lorazepam, which have similar anxiolytic effects.
Uniqueness: Heptaacetyl-D-lactoside Chlordiazepoxide is unique due to its specific role as an intermediate in the synthesis of Chlordiazepoxide. Its acetylated structure allows for specific chemical modifications, making it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C42H48ClN3O18 |
|---|---|
Molecular Weight |
918.3 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-4,5-diacetyloxy-6-[(7-chloro-4-oxido-5-phenyl-3H-1,4-benzodiazepin-4-ium-2-yl)-methylamino]-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C42H48ClN3O18/c1-20(47)55-18-31-36(64-42-40(61-26(7)53)38(59-24(5)51)35(57-22(3)49)32(63-42)19-56-21(2)48)37(58-23(4)50)39(60-25(6)52)41(62-31)45(8)33-17-46(54)34(27-12-10-9-11-13-27)29-16-28(43)14-15-30(29)44-33/h9-16,31-32,35-42H,17-19H2,1-8H3/t31-,32-,35+,36-,37+,38+,39-,40-,41?,42+/m1/s1 |
InChI Key |
HITJZWLJAOSWGY-DVIDAZAASA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)OC(=O)C)N(C)C3=NC4=C(C=C(C=C4)Cl)C(=[N+](C3)[O-])C5=CC=CC=C5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)N(C)C2=NC3=C(C=C(C=C3)Cl)C(=[N+](C2)[O-])C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



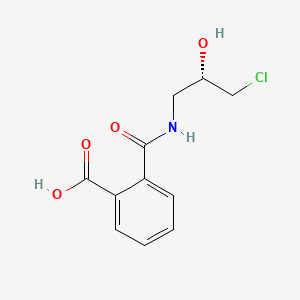
![1-[5-(4-chlorophenyl)thiophen-2-yl]-N-methylmethanamine](/img/structure/B13850015.png)
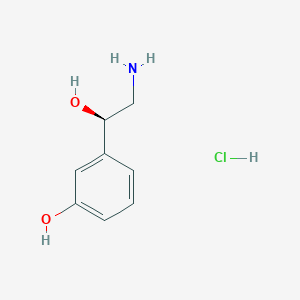
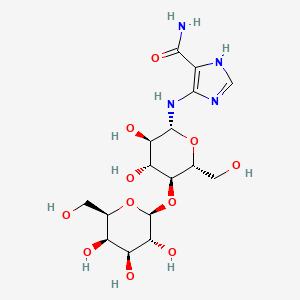
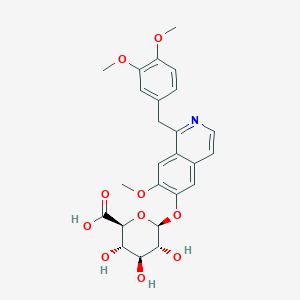
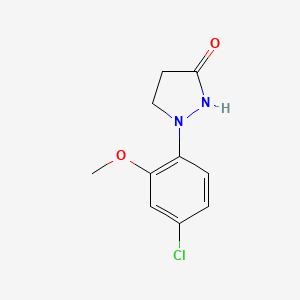

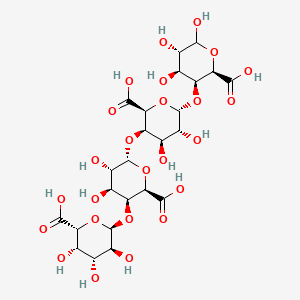
![[(2R,3S,4S,5R,6R)-6-[[(3S,10R,13R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl hexadecanoate](/img/structure/B13850045.png)
![6-benzyl-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B13850053.png)
